4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
Description
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Properties
IUPAC Name |
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)12-10(2-1-7-20)8-19(18-12)11-5-3-9(4-6-11)13(21)22/h3-6,8,20H,1-2,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXOANCHSNRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C(=N2)C(F)(F)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid is a compound with significant potential in pharmacological applications due to its unique structural features and biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 300.25 g/mol. The presence of the trifluoromethyl group is noteworthy as it often enhances the lipophilicity and biological activity of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₂O₃ |
| Molecular Weight | 300.25 g/mol |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds similar to this structure can act as allosteric modulators of mGluRs, enhancing glutamate signaling without direct agonist activity . This modulation can have implications for treating neurological disorders such as anxiety and schizophrenia.
- Antioxidant Activity : The presence of the hydroxyl group may contribute to its antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems .
Biological Activity Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Neuroprotective Effects
A study on structurally related pyrazole derivatives demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. These compounds exhibited significant reductions in cell death and improved neuronal function in vitro .
Case Study 2: Anticancer Potential
Another research project investigated the anticancer properties of pyrazole derivatives, revealing that they could inhibit cancer cell proliferation through apoptosis induction. This mechanism was linked to the modulation of cell signaling pathways associated with cell survival and death .
Pharmacological Applications
The compound's potential applications span various therapeutic areas:
- Neurology : As an allosteric modulator of mGluRs, it may be beneficial in treating conditions like anxiety disorders and schizophrenia.
- Oncology : Its anticancer properties suggest it could serve as a lead compound for developing new cancer therapies.
- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound discussed may also share these properties, warranting further investigation into its efficacy against different cancer types.
Anti-inflammatory Effects
Compounds containing pyrazole moieties have been reported to possess anti-inflammatory properties. The presence of the trifluoromethyl group is hypothesized to enhance these effects by modulating inflammatory pathways. Experimental data from related compounds suggest that they can effectively reduce markers of inflammation in vitro and in vivo.
Antimicrobial Activity
The structural characteristics of 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid may also confer antimicrobial properties. Research on similar pyrazole derivatives indicates potential effectiveness against various bacterial strains, including resistant forms. This application is particularly relevant in the context of increasing antibiotic resistance.
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its unique electronic properties imparted by the trifluoromethyl group. Such compounds are often explored for their potential as advanced materials in electronics or as additives in polymer formulations.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the sulfur atom (if present) or electron-rich aromatic positions. Common reagents include:
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes thioether groups to sulfoxides or sulfones.
-
Ozone in methanol induces cleavage of double bonds in conjugated systems.
Example :
Reduction Reactions
Reductive modifications typically target ketones, nitro groups, or unsaturated bonds:
-
Sodium borohydride (NaBH) in methanol reduces carbonyl groups to secondary alcohols.
-
Catalytic hydrogenation (H, Pd/C) saturates double bonds in the pyrido-pyrimidine core.
Key Product :
Reduction of the pyrimidine ring’s carbonyl group yields dihydro derivatives with altered biological activity.
Substitution Reactions
The chlorine atom on the 3-chlorobenzyl group is susceptible to nucleophilic aromatic substitution (NAS):
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Ammonia/amines replace chlorine under basic conditions (KCO, DMF).
-
Thiols substitute chlorine via SNAr mechanisms, forming thioether linkages.
Conditions :
-
Solvent: DMF or DMSO
-
Temperature: 80–100°C
-
Catalyst: None required for electron-deficient aryl chlorides.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura with arylboronic acids introduces aryl groups at reactive positions.
-
Buchwald-Hartwig amination installs amino groups on the pyrimidine ring .
Typical Conditions :
| Reac
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
